molecular formula C23H26N2O2S B2739488 (2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile CAS No. 866018-67-9

(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile

Cat. No. B2739488
CAS RN: 866018-67-9
M. Wt: 394.53
InChI Key: ATXDMJCCRIGFQR-HYARGMPZSA-N
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Description

(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diels–Alder Reactions in Synthesis

The Diels–Alder reaction, a cornerstone synthetic method in organic chemistry, is utilized to produce tetrahydroquinoline and quinoline derivatives. N-Tosyl- and N-alkylidene-sulfonyl substituted aza-ortho-xylylenes generated from 1,4-dihydro-2H-3,1-benzoxazin-2-ones undergo thermal CO2 extrusion, leading to intermediates that can be trapped by electron-poor ethylenic and acetylenic dienophiles. This process is highly regioselective when using non-symmetrical dienophiles, demonstrating the versatility of sulfonyl-substituted compounds in synthesizing complex heterocyclic structures (Consonni et al., 1996).

Ruthenium-Catalyzed Reductions

Ruthenium catalysts, such as RuCl2(PPh3)3, facilitate the reduction of nitroarenes and azaaromatic compounds, including quinolines, using formic acid. This method allows for the high-yield conversion of various nitroarenes to aminoarenes, showcasing the potential of ruthenium complexes in the hydrogenation of heterocyclic compounds, a key step in the synthesis of many pharmaceutical agents (Watanabe et al., 1984).

Propargylation Catalyzed by Ruthenium Complexes

Propargylation reactions, important for forming carbon-carbon bonds in organic synthesis, can be catalyzed by bisoxazoline–ruthenium complexes. This technique is applied for the direct propargylation of methylfuran and 1,3-dimethoxybenzene with propargyl alcohols, demonstrating the utility of ruthenium catalysis in modifying aromatic systems (Fischmeister et al., 2005).

Applications in Anticancer Research

Tetrahydroisoquinoline derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents highlights the ongoing research into harnessing these compounds for therapeutic purposes. The modifications on the phenyl ring of these derivatives aim to explore various electronic, steric, and lipophilic properties for enhanced cytotoxicity against breast cancer cell lines (Redda et al., 2010).

properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-17(2)16-25-12-4-5-20-13-19(8-11-23(20)25)14-22(15-24)28(26,27)21-9-6-18(3)7-10-21/h6-11,13-14,17H,4-5,12,16H2,1-3H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXDMJCCRIGFQR-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2)N(CCC3)CC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC3=C(C=C2)N(CCC3)CC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile

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